molecular formula C16H17N3O2S B3419668 4-Hydroxyomeprazole sulfide CAS No. 151602-50-5

4-Hydroxyomeprazole sulfide

Cat. No.: B3419668
CAS No.: 151602-50-5
M. Wt: 315.4 g/mol
InChI Key: LVUFHVGKGMRSQW-UHFFFAOYSA-N
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Description

4-Hydroxyomeprazole sulfide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy Omeprazole Sulfide is 315.10414797 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUFHVGKGMRSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50708701
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151602-50-5, 103876-98-8
Record name 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151602-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50708701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization As a Key Omeprazole Metabolite

Omeprazole (B731) undergoes extensive metabolism in the human body, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Less than 1% of the parent compound is found unchanged in urine. astrazeneca.com The main metabolic pathways involve the polymorphically expressed CYP2C19, which forms hydroxyomeprazole (B127751), and CYP3A4, which is responsible for producing omeprazole sulfone. drugbank.comacs.org

Within this complex metabolic landscape, 4-Hydroxy Omeprazole Sulfide (B99878) (also known as Omeprazole Pyridone) is recognized as a notable metabolite. scbt.comcaymanchem.com It is formed through processes including the reduction of the sulfoxide (B87167) group in the parent omeprazole molecule to a sulfide, followed by hydroxylation. researchgate.net Research has identified it as an intermediate in the preparation of other omeprazole metabolites. scbt.com Its presence has been confirmed in various biological and environmental matrices, marking it as a key compound for understanding the complete metabolic and environmental journey of omeprazole. caymanchem.comresearchgate.netcaymanchem.com

Research Significance Within Drug Metabolism and Environmental Sciences

The scientific focus on 4-Hydroxy Omeprazole (B731) Sulfide (B99878) stems from its relevance in two distinct but interconnected fields:

Drug Metabolism: The metabolism of omeprazole is highly variable among individuals due to genetic polymorphisms in the CYP2C19 enzyme, leading to classifications of patients as poor, intermediate, or normal metabolizers. nih.govpsu.edu This genetic variance affects the plasma concentrations and metabolic ratios of omeprazole and its derivatives. The study of metabolites like 4-Hydroxy Omeprazole Sulfide contributes to a more complete understanding of these patient-specific metabolic profiles and the broader pathways of drug transformation. nih.gov

Environmental Sciences: Due to the extensive metabolism of omeprazole, the parent drug is rarely found in aquatic environments despite its high consumption rates. researchgate.netnih.govnih.gov Consequently, environmental monitoring has shifted towards its more persistent metabolites and transformation products. nih.gov 4-Hydroxy Omeprazole Sulfide has been frequently detected in wastewater effluent and surface waters, sometimes in higher abundance than the parent compound itself. caymanchem.comresearchgate.netebiohippo.com This makes it a critical target analyte and a potential biomarker for assessing the environmental footprint of omeprazole usage. researchgate.netufrgs.br Studies have shown that while omeprazole and its metabolites are expected to be rapidly degraded in the environment, their continuous introduction warrants investigation. astrazeneca.comfda.gov

Scope and Objectives of Academic Inquiry

Endogenous Metabolic Formation from Omeprazole

The transformation of omeprazole within biological systems is a complex process primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comontosight.ai This intricate metabolic network gives rise to several derivatives, including 4-hydroxy omeprazole sulfide.

4-Hydroxy omeprazole sulfide has been identified as a metabolite of omeprazole in various biological systems. caymanchem.comebiohippo.commedchemexpress.com Its chemical structure is formally known as 2-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol. caymanchem.comscbt.com This compound is also referred to by synonyms such as 4-hydroxy OMEP sulfide and omeprazole pyridone. caymanchem.comscbt.com

Initial identification of omeprazole metabolites in urine samples from rats and dogs laid the groundwork for understanding its biotransformation. caymanchem.comcaymanchem.com More recent analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in detecting and identifying a wide array of omeprazole metabolites, including 4-hydroxy omeprazole sulfide, in various matrices like mouse brain and plasma, and even in wastewater effluent. caymanchem.comnih.gov Isotope ratio-monitoring with LC-MS has proven particularly useful in distinguishing drug-derived metabolites from endogenous molecules. nih.gov

Compound Identification
Systematic Name 2-[[(6-methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4-pyridinol
Common Synonyms 4-hydroxy OMEP sulfide, 4-hydroxy OMP sulfide, Omeprazole Pyridone
CAS Number 103876-98-8
Molecular Formula C16H17N3O2S
Molecular Weight 315.39 g/mol

The metabolism of omeprazole is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2C19 and CYP3A4. drugbank.comontosight.aipharmgkb.orgresearchgate.net These enzymes are responsible for the oxidative biotransformation of omeprazole into its various metabolites. researchgate.net

CYP2C19 is the primary enzyme involved in the formation of 5-hydroxyomeprazole, the major metabolite found in plasma. drugbank.comnih.gov The activity of CYP2C19 is subject to genetic polymorphism, which can lead to significant inter-individual variations in omeprazole metabolism and clinical efficacy. drugbank.comresearchgate.net CYP3A4, on the other hand, is predominantly responsible for the formation of omeprazole sulfone. drugbank.comnih.govacs.org The involvement of multiple CYP isoforms suggests a complex and multifaceted metabolic process. nih.gov

The biotransformation of omeprazole yields a portfolio of metabolites. The main pathways involve hydroxylation and sulfoxidation. Key metabolites identified in vitro and in vivo include:

Hydroxyomeprazole (B127751): The major metabolite, formed primarily by CYP2C19. drugbank.comnih.gov

Omeprazole Sulfone: Another significant metabolite, mainly produced by CYP3A4. drugbank.comnih.govacs.org

5'-O-Desmethylomeprazole: A metabolite resulting from the demethylation of the methoxy (B1213986) group on the pyridine (B92270) ring. pharmgkb.orgnih.gov

3-Hydroxyomeprazole: A minor hydroxylated metabolite. pharmgkb.org

The formation of 4-hydroxy omeprazole sulfide represents a specific metabolic route. While the precise enzymatic steps leading to its formation are less detailed in the literature compared to the major metabolites, it is understood to be a product of omeprazole's extensive metabolism. caymanchem.com The metabolic pathways are stereoselective, meaning the R- and S-enantiomers of omeprazole are metabolized at different rates and via slightly different routes. pharmgkb.orgacs.org For instance, R-omeprazole is preferentially converted to 5-hydroxyomeprazole by CYP2C19. acs.org

Further biotransformation can occur, such as the formation of a hydroxysulfone metabolite from both hydroxyomeprazole and omeprazole sulfone. nih.gov Additionally, conjugation reactions, like the formation of glucuronide and N-acetylcysteine adducts, have also been observed, indicating further detoxification and elimination pathways. nih.govmdpi.com

Key Omeprazole Metabolites Primary Forming Enzyme(s)
5-HydroxyomeprazoleCYP2C19
Omeprazole SulfoneCYP3A4
5'-O-DesmethylomeprazoleCYP2C19
3-HydroxyomeprazoleCYP3A4
4-Hydroxy Omeprazole Sulfide Metabolite of Omeprazole

Biotechnological Approaches for 4-Hydroxy Omeprazole Sulfide Synthesis

The synthesis of specific drug metabolites is often challenging through traditional chemical methods. Biotechnological approaches, leveraging the catalytic power of enzymes, offer a promising alternative for the targeted and efficient production of compounds like 4-hydroxy omeprazole sulfide. nih.gov

A key strategy for the synthesis of 4-hydroxy omeprazole sulfide is the regioselective hydroxylation of its precursor, omeprazole sulfide. nih.govscispace.com This involves the precise introduction of a hydroxyl group at a specific position on the omeprazole sulfide molecule. Biocatalysis, particularly using enzymes, is well-suited for achieving such high selectivity, which is often difficult to control with conventional chemical reagents. nih.gov The enzymatic approach can be more environmentally friendly and lead to higher yields of the desired product. researchgate.net

A notable success in the biocatalytic production of a related compound, 5'-hydroxyomeprazole sulfide, has been achieved using engineered variants of the enzyme CYP102A1 from the bacterium Bacillus megaterium. nih.govresearchgate.net This enzyme, a member of the cytochrome P450 family, has been shown to catalyze the highly regioselective C-H hydroxylation of omeprazole sulfide. nih.gov

Researchers have demonstrated that both wild-type and, more significantly, mutant versions of CYP102A1 can convert omeprazole sulfide to 5'-OH omeprazole sulfide with high conversion yields (85-90%) and excellent regioselectivity (98%). nih.gov This highlights the potential of enzyme engineering to create highly active and specific biocatalysts for the synthesis of valuable drug metabolites. nih.govnih.govdoi.org The use of such engineered enzymes can facilitate the production of these metabolites on a scale sufficient for further research and safety testing. researchgate.net This approach represents a significant advancement in the efficient and targeted synthesis of complex pharmaceutical compounds. nih.govresearchgate.net

Biocatalytic Synthesis Parameters
Precursor Substrate Omeprazole Sulfide
Target Product 5'-OH Omeprazole Sulfide (as a model for hydroxylated metabolites)
Biocatalyst Bacillus megaterium CYP102A1 (Wild-type and Mutants)
Reaction Type Regioselective C-H Hydroxylation
Reported Conversion Yield 85-90%
Reported Regioselectivity 98%

Environmental Occurrence and Ecotoxicological Research of 4 Hydroxy Omeprazole Sulfide

Detection and Prevalence in Aquatic Environments

Scientific monitoring has established the presence of 4-Hydroxy Omeprazole (B731) Sulfide (B99878) in various aquatic settings, particularly in wastewater effluents and river systems. Unlike its parent compound, omeprazole, which is often found at low or undetectable levels due to its rapid metabolism and environmental degradation, 4-Hydroxy Omeprazole Sulfide has been identified as a more consistently detectable marker of omeprazole's environmental footprint. researchgate.netresearchgate.net

Studies conducted in Spain have highlighted the prevalence of this metabolite. For instance, research on the Henares River revealed that 4-Hydroxy Omeprazole Sulfide was detected in all analyzed samples, indicating its widespread distribution in this aquatic system. researchgate.net Further investigations into Spanish effluent wastewater have also frequently identified this compound, suggesting that conventional wastewater treatment processes may not completely remove it. researchgate.net While precise concentrations are not always reported, the consistent detection of 4-Hydroxy Omeprazole Sulfide underscores its persistence relative to the parent drug.

Interactive Data Table: Detection of 4-Hydroxy Omeprazole Sulfide in Aquatic Environments

EnvironmentLocationDetection FrequencyReported ConcentrationSource
Wastewater EffluentSpainFrequently DetectedData not specified researchgate.net
River WaterHenares River, SpainDetected in all samplesData not specified researchgate.net
Surface WaterNot SpecifiedDetectedData not specified researchgate.net

Environmental Fate and Transformation Studies

The environmental journey of 4-Hydroxy Omeprazole Sulfide is intrinsically linked to the degradation of its parent compound, omeprazole. Omeprazole is known to be susceptible to environmental transformation processes such as hydrolysis and photodegradation. unina.itresearchgate.netnih.govnih.gov These processes lead to the formation of various transformation products, including sulfide derivatives.

While specific studies focusing exclusively on the environmental fate and transformation pathways of 4-Hydroxy Omeprazole Sulfide are limited, its persistence in aquatic environments suggests a degree of stability against further rapid degradation. The transformation of omeprazole to its sulfide and subsequently hydroxylated forms is a key pathway for its environmental alteration. The presence of 4-Hydroxy Omeprazole Sulfide in wastewater effluents indicates that it is either formed during wastewater treatment or is resistant to the removal processes employed.

Further research is necessary to fully elucidate the specific biotic and abiotic degradation pathways of 4-Hydroxy Omeprazole Sulfide, its ultimate environmental fate, and the potential for the formation of other transformation products.

Mechanistic Insights into Omeprazole Metabolism and Metabolite Interconversion

Metabolic Linkages between Omeprazole (B731), Omeprazole Sulfide (B99878), and Hydroxylated Metabolites

Omeprazole undergoes extensive oxidative metabolism primarily in the liver, resulting in several key metabolites. nih.gov The two principal metabolic pathways are 5-hydroxylation of the benzimidazole (B57391) ring and sulfoxidation of the sulfinyl group. nih.govresearchgate.net The formation of 5-hydroxyomeprazole is predominantly catalyzed by the polymorphic enzyme CYP2C19, while the conversion to omeprazole sulfone is mainly mediated by CYP3A4. nih.govresearchgate.netresearchgate.net

These primary metabolites can undergo further biotransformation. A notable secondary reaction involves the interconversion and further metabolism of these initial products. For instance, 5-hydroxyomeprazole can be subjected to sulfoxidation by CYP3A4, and conversely, omeprazole sulfone can be hydroxylated by CYP2C19. nih.gov Both of these secondary reactions can lead to the formation of a common downstream metabolite, 5-hydroxyomeprazole sulfone. nih.gov

The compound 4-Hydroxy Omeprazole Sulfide is recognized as a metabolite of omeprazole. caymanchem.commedchemexpress.com Its formation involves the reduction of the sulfoxide (B87167) group of omeprazole to a sulfide, creating omeprazole sulfide, which is then subsequently hydroxylated. The synthesis of 5′-hydroxyomeprazole sulfide from the omeprazole sulfide substrate has been demonstrated, highlighting a pathway where reduction is followed by hydroxylation. researchgate.net Omeprazole itself is almost completely metabolized before excretion, with at least six metabolites being identified in urine. nih.gov

Influence of Genetic Polymorphisms on Metabolite Ratios (e.g., CYP2C19 Phenotypes)

The genetic polymorphism of the CYP2C19 gene significantly impacts the pharmacokinetics of omeprazole and the resulting ratio of its metabolites. researchgate.net Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2C19 genotype. nih.gov

Individuals with increased CYP2C19 enzyme activity, such as carriers of the CYP2C1917 allele (ultrarapid metabolizers), metabolize omeprazole at a faster rate. nih.govnih.gov This accelerated metabolism leads to lower plasma concentrations of the parent drug, omeprazole, and its CYP3A4-derived metabolite, omeprazole sulfone. nih.gov In these individuals, the metabolic pathway is shunted towards the formation of the 5-hydroxy metabolite via CYP2C19. nih.gov Consequently, the ratio of 5-hydroxyomeprazole to omeprazole is higher in ultrarapid metabolizers compared to normal metabolizers (CYP2C191/*1). nih.gov

Conversely, individuals with reduced or absent CYP2C19 activity (poor metabolizers) exhibit higher plasma concentrations of omeprazole because the primary hydroxylation pathway is impaired. nih.gov This leads to a greater reliance on the CYP3A4-mediated sulfoxidation pathway.

The pharmacokinetic differences are evident in studies comparing genotypes. For example, the mean area under the plasma concentration-time curve (AUC) for both omeprazole and omeprazole sulfone is significantly lower in homozygous carriers of the CYP2C1917 allele compared to those with the CYP2C191/*1 genotype. nih.gov

Table 1: Influence of CYP2C19 Genotype on Omeprazole and Omeprazole Sulfone Pharmacokinetics

GenotypeAnalyteMean AUC∞ (h·nmol/L)
CYP2C1917/17 (Ultrarapid Metabolizer)Omeprazole1973
CYP2C191/1 (Normal Metabolizer)Omeprazole4151
CYP2C1917/17 (Ultrarapid Metabolizer)Omeprazole Sulfone1083
CYP2C191/1 (Normal Metabolizer)Omeprazole Sulfone3343
Data sourced from a pharmacokinetic study in healthy volunteers. nih.gov

Biotransformation Kinetics and Enzyme Specificity for Metabolite Formation

The metabolism of omeprazole is stereoselective, with different kinetics and enzyme affinities for its (R)- and (S)-enantiomers. researchgate.netclinpgx.orgnih.gov The two major enzymes involved, CYP2C19 and CYP3A4, exhibit distinct preferences for both the substrate enantiomer and the type of reaction catalyzed. researchgate.netnih.gov

CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of omeprazole. nih.govresearchgate.net Kinetic studies demonstrate that this enzyme has a significantly higher intrinsic clearance (CLint) for the formation of 5-hydroxyomeprazole from the (R)-enantiomer compared to the (S)-enantiomer. nih.gov The CLint for hydroxylation of R-omeprazole is approximately 10-fold higher than that for S-omeprazole. nih.gov

In contrast, CYP3A4 is the main catalyst for sulfoxidation, converting omeprazole to omeprazole sulfone. nih.govresearchgate.net This enzyme pathway highly favors the (S)-enantiomer. The intrinsic clearance for the formation of omeprazole sulfone by CYP3A4 is about 10-fold higher for S-omeprazole than for R-omeprazole. nih.gov

This enzymatic specificity means that the metabolism of R-omeprazole is driven primarily by CYP2C19, while the metabolism of S-omeprazole (esomeprazole) involves both CYP2C19 and, to a large extent, CYP3A4. researchgate.netclinpgx.org The slower clearance of S-omeprazole compared to R-omeprazole is a direct result of these kinetic differences. nih.gov The sum of the intrinsic clearances for the formation of all metabolites is substantially lower for S-omeprazole (14.6 µl/min/mg protein) than for R-omeprazole (42.5 µl/min/mg protein), indicating that the S-isomer is cleared more slowly. nih.gov

Table 2: Enzyme Kinetics of Omeprazole Enantiomer Metabolism

EnantiomerMetabolic ReactionPrimary EnzymeIntrinsic Clearance (CLint) (µl/min/mg protein)
R-Omeprazole5-HydroxylationCYP2C19High
S-Omeprazole5-HydroxylationCYP2C19Low
R-OmeprazoleSulfoxidationCYP3A4Low
S-OmeprazoleSulfoxidationCYP3A4High
Based on data from in vitro studies with human liver microsomes. nih.gov

Future Directions and Emerging Research Avenues for 4 Hydroxy Omeprazole Sulfide

Exploration of Novel Biocatalytic Systems for Sustainable Production

The chemical synthesis of pharmaceutical metabolites for use as analytical standards or for toxicological studies can be complex and environmentally demanding. A significant future direction lies in the development of biocatalytic systems for the sustainable production of 4-Hydroxy Omeprazole (B731) Sulfide (B99878). Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, aligns with the principles of green chemistry by offering high selectivity, mild reaction conditions, and reduced waste generation. mdpi.comresearchgate.net

Research into the biocatalytic production of related omeprazole metabolites provides a strong foundation for this endeavor. For instance, the regioselective hydroxylation of omeprazole sulfide to 5'-hydroxyomeprazole sulfide has been successfully achieved using cytochrome P450 enzymes (CYPs), specifically CYP102A1 from Bacillus megaterium. researchgate.netresearchgate.net This demonstrates the potential of P450 monooxygenases and other enzymes to perform specific hydroxylation reactions on the omeprazole sulfide scaffold.

Future research will likely focus on:

Enzyme Discovery and Engineering: Screening novel microorganisms for enzymes capable of hydroxylating the pyridine (B92270) ring of omeprazole sulfide at the 4-position. Techniques like directed evolution and rational protein design could then be employed to enhance the activity, selectivity, and stability of identified enzymes for industrial-scale production.

Whole-Cell Biotransformation: Developing robust whole-cell biocatalysts, likely using genetically engineered strains of bacteria such as E. coli or yeast, to express the desired enzymes. findaphd.com This approach avoids the need for costly and time-consuming enzyme purification.

Process Optimization: Optimizing fermentation and biotransformation conditions, including medium composition, pH, temperature, and substrate feeding strategies, to maximize the yield and purity of 4-Hydroxy Omeprazole Sulfide.

The adoption of biocatalysis offers a more environmentally benign and potentially cost-effective alternative to traditional chemical synthesis for obtaining this and other pharmaceutical metabolites. researchgate.net

Table 1: Comparison of Potential Production Methods for 4-Hydroxy Omeprazole Sulfide

ParameterTraditional Chemical SynthesisBiocatalytic Synthesis
SelectivityMay require protecting groups and lead to by-productsHigh chemo-, regio-, and stereoselectivity
Reaction ConditionsOften requires harsh conditions (e.g., high temperature/pressure, organic solvents)Mild conditions (e.g., aqueous media, ambient temperature/pressure)
Environmental ImpactCan generate significant chemical wasteReduced waste generation, biodegradable catalysts
SustainabilityRelies on finite resources and potentially hazardous reagentsUtilizes renewable resources and enzymatic processes findaphd.com

Development of Advanced Environmental Remediation Strategies

The widespread use of omeprazole has led to the detection of its metabolites, including 4-Hydroxy Omeprazole Sulfide, in the environment, particularly in wastewater effluent. caymanchem.comresearchgate.net The persistence of pharmaceuticals and their metabolites in aquatic systems is a growing environmental concern, necessitating the development of effective remediation strategies. nih.gov While the parent drug, omeprazole, is often not detected in environmental samples due to its rapid degradation and metabolism, its more stable metabolites are frequently found. nih.govnih.gov

Future research in this area should be directed towards advanced strategies capable of removing or degrading 4-Hydroxy Omeprazole Sulfide and other persistent pharmaceutical metabolites from water sources. Several promising technologies are being explored:

Advanced Oxidation Processes (AOPs): These methods, such as ozonation or the use of UV light with hydrogen peroxide, generate highly reactive hydroxyl radicals that can break down complex organic molecules like 4-Hydroxy Omeprazole Sulfide into simpler, less harmful compounds. nih.govthechemicalengineer.com

Adsorption-Based Methods: The use of highly porous materials like activated carbon or biochar to adsorb and remove pharmaceutical compounds from wastewater is a viable strategy. researchgate.net Research is needed to optimize adsorbents with high affinity and capacity for omeprazole metabolites.

Bioremediation: Utilizing microorganisms or microbial consortia in bioreactors, such as membrane bioreactors, to degrade pharmaceutical pollutants offers a sustainable and environmentally friendly approach. nih.gov This could involve isolating specific bacteria or fungi capable of metabolizing 4-Hydroxy Omeprazole Sulfide.

Hybrid Systems: Combining different technologies, such as integrating membrane filtration with advanced oxidation or biological treatment, may offer the most effective and robust solution for the complete removal of these emerging contaminants. nih.gov

Table 2: Emerging Environmental Remediation Technologies for Pharmaceutical Metabolites

TechnologyMechanism of ActionPotential AdvantagesResearch Focus
Advanced Oxidation Processes (AOPs)Generation of reactive oxygen species to chemically degrade pollutants. thechemicalengineer.comRapid degradation of a wide range of compounds.Minimizing toxic by-products, improving energy efficiency.
Biochar AdsorptionPhysical binding of pollutants onto a carbon-rich material. researchgate.netLow-cost, sustainable adsorbent from biomass.Modifying biochar surfaces for enhanced selectivity and capacity.
Membrane Bioreactors (MBRs)Combination of biological degradation and membrane filtration. nih.govHigh-quality effluent, retention of biomass.Preventing membrane fouling, enhancing microbial degradation.

Comprehensive Elucidation of its Biological Relevance beyond Metabolite Identification

While extensive toxicological studies have been performed on the parent drug, omeprazole, there is a notable lack of data on this specific sulfide metabolite. nih.gov Research is needed to determine if 4-Hydroxy Omeprazole Sulfide possesses any pharmacological activity. For example, some studies have suggested that thioether-containing molecules may exhibit unique biological activities, such as anti-inflammatory effects or interactions with receptors in the central nervous system. mdpi.com

Key research questions that need to be addressed include:

Pharmacological Activity: Does 4-Hydroxy Omeprazole Sulfide have any inhibitory activity on the H+/K+-ATPase (proton pump) or other enzymes? Does it interact with other receptors in the body?

Toxicology and Genotoxicity: Is the compound cytotoxic or genotoxic? Long-term exposure to the parent drug, omeprazole, has been investigated for potential links to genomic instability, making it pertinent to assess the risk associated with its metabolites. nih.gov

Drug-Drug Interactions: Could 4-Hydroxy Omeprazole Sulfide inhibit or induce metabolic enzymes like the cytochrome P450 system, potentially leading to interactions with other medications?

Q & A

Basic: What are the key physicochemical properties of 4-Hydroxy Omeprazole Sulfide relevant to its purification?

Answer:
The purification of 4-Hydroxy Omeprazole Sulfide relies on its solubility profile in organic solvents, which is temperature-dependent. Experimental studies using the gravimetric method measured solubility in ethanol, methanol, acetone, and other solvents across 280.35–319.65 K. Solubility increases with temperature, e.g., in methanol, solubility rises from ~0.015 mol·L⁻¹ at 280 K to ~0.045 mol·L⁻¹ at 320 K . The modified Apelblat equation (root-mean-square deviations <5%) and Buchowski–Ksiazaczak λh equation were used to model data, with the former showing higher accuracy . Thermodynamic analysis via van’t Hoff plots revealed the dissolution process is endothermic (ΔH° > 0), driven predominantly by enthalpy changes (54–82% contribution to Gibbs energy) . These properties guide solvent selection for crystallization, ensuring >99.5% purity for downstream applications.

Basic: How is 4-Hydroxy Omeprazole Sulfide synthesized, and what purification challenges exist?

Answer:
4-Hydroxy Omeprazole Sulfide is synthesized via condensation of 2-mercapto-5-methoxybenzene imidazole with substrates like 2-chloromethyl-4-methoxy-3,5-lutidine . Post-synthesis, purification involves dissolution in solvents (e.g., ethanol or ethyl acetate) followed by recrystallization. Key challenges include:

  • Solvent selection : Solvents like methanol and acetone yield higher purity due to optimal solubility-temperature gradients .
  • Crystallization control : Rapid cooling may trap impurities, necessitating slow, temperature-controlled crystallization .
    HPLC analysis (e.g., DIONEX P680 systems) confirms purity, with mass fractions >0.995 required for pharmaceutical intermediates .

Advanced: What thermodynamic insights explain the solubility behavior of 4-Hydroxy Omeprazole Sulfide in different solvents?

Answer:
Van’t Hoff analysis of solubility data revealed:

  • Positive ΔH° (enthalpy) : Ranges from 15.2 kJ·mol⁻¹ (ethyl acetate) to 28.7 kJ·mol⁻¹ (n-propanol), indicating endothermic dissolution .
  • Entropy-driven dissolution : In polar solvents (e.g., methanol), entropy (ΔS°) contributes 18–46% to Gibbs energy, while enthalpy dominates (54–82%) .
  • Solvent polarity impact : Lower solubility in non-polar solvents (e.g., ethyl acetate) correlates with weaker solute-solvent interactions. These insights inform solvent systems for scalable crystallization .

Advanced: How is 4-Hydroxy Omeprazole Sulfide detected and quantified in environmental matrices?

Answer:
Environmental monitoring employs LC-MS/MS with protocols optimized for sensitivity (LOQ <1 ng·L⁻¹) . Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate analytes from wastewater .
  • Quantification : Isotope dilution with deuterated internal standards minimizes matrix effects .
  • Risk assessment : Predicted No-Effect Concentrations (PNEC) are derived from ECOSAR models , but uncertainties exist due to limited ecotoxicity data. For example, 4-Hydroxy Omeprazole Sulfide’s mutagenicity (predicted via Ames test analogs) suggests higher aquatic risk than its parent compound .

Advanced: How can researchers resolve contradictions between in vitro metabolic activity and environmental toxicity data?

Answer:
Contradictions arise from:

  • In vitro vs. environmental stability : While 4-Hydroxy Omeprazole Sulfide shows minimal antisecretory activity in humans , its environmental persistence (predicted half-life >60 days) and mutagenic potential necessitate distinct risk frameworks .
  • Analytical limitations : Discrepancies in PNEC values (e.g., ECOSAR vs. experimental EC50) highlight the need for standardized ecotoxicity assays .
    Methodological recommendations :
  • Use AHR transactivation assays to assess receptor-mediated toxicity in aquatic species .
  • Conduct long-term biodegradation studies to refine persistence estimates .

Basic: What analytical methods are used to characterize 4-Hydroxy Omeprazole Sulfide and its impurities?

Answer:

  • HPLC-UV : Employed for purity assessment (e.g., 98.0% by nonaqueous titration), with detection at 302 nm .
  • LC-MS/MS : Validated for simultaneous quantification of 4-Hydroxy Omeprazole Sulfide, omeprazole, and other metabolites in plasma .
  • Melting point analysis : Confirms identity (124°C for pure compound) .
  • Stability testing : Lyophilized samples stored at −30°C show <0.1% impurity increase over 24 months .

Advanced: What are the implications of 4-Hydroxy Omeprazole Sulfide’s environmental detection for regulatory frameworks?

Answer:
The European Water Framework Directive identifies 4-Hydroxy Omeprazole Sulfide as a priority candidate for monitoring due to:

  • Persistence : Suspected resistance to degradation (per ECHA Annex III) .
  • Mutagenicity : Structural alerts for DNA reactivity in computational models .
    Recommendations :
  • Include in Watch List 3 for EU-wide surface water monitoring.
  • Develop standardized ecotoxicity tests (e.g., Daphnia magna acute toxicity) to replace model-derived PNEC values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.